4-Fluoro-3-(2-methylphenyl)benzoic acid
Overview
Description
“4-Fluoro-3-(2-methylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261952-70-8 . It has a molecular weight of 230.24 and its IUPAC name is 6-fluoro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “4-Fluoro-3-(2-methylphenyl)benzoic acid” were not found, similar compounds have been synthesized through various methods. For instance, a related compound, “2-methyl-6-nitrophenol”, was synthesized starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate . Another compound, “4-fluoro-2-nitro-benzonitrile”, was heated with HBr to afford the title compound .Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-(2-methylphenyl)benzoic acid” can be represented by the linear formula C14H11FO2 . The InChI code for this compound is 1S/C14H11FO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-3-(2-methylphenyl)benzoic acid” include a molecular weight of 230.24 and a linear formula of C14H11FO2 . More specific properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis
4-Fluoro-3-(2-methylphenyl)benzoic acid is used in chemical synthesis . Its unique structure makes it a valuable compound in the creation of various chemical products .
Antimicrobial Agents
A series of hydrazide hydrazones of 4-fluorobenzoic acid hydrazide were prepared and evaluated as potential antimicrobial agents . This suggests that 4-Fluoro-3-(2-methylphenyl)benzoic acid could be used in the development of new antimicrobial drugs .
Bioactive Compound
4-Fluoro-3-(2-methylphenyl)benzoic acid has been used in the synthesis and characterization of new derivatives as bioactive compounds . These compounds have potential applications in medicinal chemistry and drug discovery .
Organic Chemistry Research
The compound is used in organic chemistry research, particularly in the study of heterocyclic compounds . These studies can lead to the development of new drugs and other biologically important compounds .
Material Science
In material science, 4-Fluoro-3-(2-methylphenyl)benzoic acid can be used in the synthesis of new materials with unique properties . Its fluorine atom can form strong bonds with other elements, making it useful in the creation of high-performance materials .
Pharmaceutical Industry
In the pharmaceutical industry, 4-Fluoro-3-(2-methylphenyl)benzoic acid can be used as a building block in the synthesis of various drugs . Its unique structure can contribute to the efficacy and stability of these drugs .
Safety and Hazards
properties
IUPAC Name |
4-fluoro-3-(2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSLCBZMJRSBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680846 | |
Record name | 6-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-70-8 | |
Record name | 6-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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